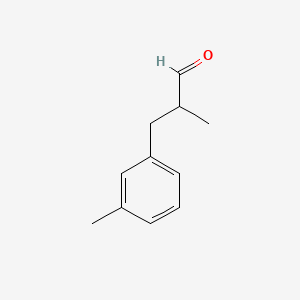

2-Methyl-3-(m-tolyl)propanal

Description

Structure

3D Structure

Properties

CAS No. |

119052-83-4 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-3-(3-methylphenyl)propanal |

InChI |

InChI=1S/C11H14O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,8,10H,7H2,1-2H3 |

InChI Key |

MPZIDVUOWCUWBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3 M Tolyl Propanal and Analogues

Target-Oriented Synthesis Approaches

Target-oriented synthesis focuses on creating a specific molecule through a planned sequence of reactions. This often involves linear or convergent strategies designed for efficiency and control over the final chemical structure.

Multi-step Processes for Aryl-Substituted Propanals

Multi-step synthesis is a foundational strategy for constructing complex molecules from simpler starting materials through a series of chemical reactions. mdpi.com This approach is necessary when a target compound cannot be made in a single step. mdpi.com For aryl-substituted propanals, these sequences often involve the formation of carbon-carbon bonds to connect the aryl group to the propanal backbone, followed by functional group manipulations.

A well-documented multi-step synthesis for the closely related analogue, 2-methyl-3-phenylpropanal (B1584215), provides a clear blueprint for accessing such structures. This process typically involves the palladium-catalyzed reaction between an aryl halide and an allylic alcohol. The resulting β-arylaldehyde is then isolated and purified.

Table 1: Illustrative Multi-step Synthesis of 2-Methyl-3-phenylpropanal

| Step | Description | Reagents & Conditions |

|---|---|---|

| 1 | Palladium-Catalyzed Coupling | Iodobenzene, 2-methyl-2-propen-1-ol, palladium acetate, triethylamine, acetonitrile (B52724) |

| 2 | Heating and Reaction | Reflux at 100°C under a nitrogen atmosphere |

| 3 | Workup and Extraction | Cooling, addition of ether and water, separation of organic layer |

This sequence demonstrates a reliable pathway to β-aryl aldehydes, achieving good yields. The same principle can be applied to synthesize 2-Methyl-3-(m-tolyl)propanal by substituting iodobenzene with 3-iodotoluene.

Strategic Bromination and Alkylation Routes

An alternative and effective approach to aryl-substituted propanals involves strategic bromination of an aromatic precursor followed by an alkylation step. This method is particularly useful for building carbon frameworks by attaching a side chain to the aromatic ring. For instance, the synthesis of 2,2-dimethyl-3-(3-methylphenyl) propanal, an analogue of the target compound, has been successfully achieved using this strategy. nih.gov

The general process involves:

Benzylic Bromination: An alkyl-substituted aromatic compound, such as m-xylene, undergoes bromination at the benzylic position. This is typically achieved using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

Alkylation: The resulting benzyl bromide is a potent electrophile. It is then used to alkylate a nucleophile derived from an aldehyde or a synthetic equivalent. For example, it can react with the enolate of isobutyraldehyde or a related derivative to form the desired carbon skeleton.

Hydrolysis/Transformation: If a synthetic equivalent is used, a final hydrolysis step is required to unmask the aldehyde functionality.

This route offers flexibility in introducing various substituents on both the aromatic ring and the aldehyde side chain.

Convergent and Divergent Synthetic Pathways

Modern synthetic strategies often employ convergent or divergent pathways to enhance efficiency, especially when preparing multiple analogues.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. msu.eduresearchgate.net This is highly efficient for creating analogues for structure-activity relationship studies. Starting from a core structure, such as a functionalized propanal, one could introduce various aryl groups in a final step. Alternatively, starting with this compound, the aldehyde group could be reacted with a range of reagents to produce a diverse set of derivatives, quickly generating a library of new compounds. msu.edu

Catalytic Synthesis Developments

Catalysis offers powerful tools for synthetic chemistry, often providing milder reaction conditions, higher selectivity, and greater efficiency than stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, are widely used to catalyze the formation of carbon-carbon bonds. The Heck reaction and similar cross-coupling processes are staples for synthesizing aryl-substituted compounds. The synthesis of 2-methyl-3-phenylpropanal via the palladium-catalyzed reaction of iodobenzene and 2-methyl-2-propen-1-ol is a prime example of this approach. wisc.edu

This reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. The use of a palladium catalyst allows for the efficient coupling of aryl halides with alkenes, providing direct access to the desired aldehyde structure. wisc.edu

Table 2: Key Components in Palladium-Catalyzed Synthesis of β-Aryl Aldehydes

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Source of the aryl group | Iodobenzene or 3-Iodotoluene |

| Alkene | Propanal backbone precursor | 2-methyl-2-propen-1-ol |

| Catalyst | Facilitates C-C bond formation | Palladium Acetate |

| Base | Neutralizes HX produced | Triethylamine |

This catalytic method is highly versatile and can be adapted to a wide range of substituted aryl halides and allylic alcohols to produce a diverse library of propanal analogues.

Enantioselective Catalysis for Chiral Analogues

Since this compound possesses a stereocenter at the C2 position, the development of enantioselective syntheses to access single enantiomers is a significant goal. Such chiral analogues are often essential in the pharmaceutical and fragrance industries.

Two primary strategies dominate the field of asymmetric synthesis for creating such chiral aldehydes:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For synthesizing chiral 2-methyl-3-arylpropanals, an achiral propanal derivative can be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form an N-acyl derivative. wikipedia.org Deprotonation followed by alkylation with a m-tolyl-methyl halide would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent removal of the auxiliary reveals the enantiomerically enriched aldehyde.

Asymmetric Catalysis: This approach uses a chiral catalyst in substoichiometric amounts to generate a chiral product from a prochiral substrate. Organocatalysis has emerged as a powerful tool for such transformations. For example, chiral secondary amines can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes. nih.gov To create a chiral analogue, one could envision a conjugate addition of an organometallic m-tolyl reagent to methacrolein, catalyzed by a chiral transition metal complex. Another advanced method involves the enantioselective alkylation of aldehydes, where a chiral catalyst controls the facial selectivity of the enolate's reaction with an electrophile.

Table 3: Comparison of Enantioselective Strategies for Chiral Propanal Analogues

| Strategy | Principle | Advantages | Key Reagents/Catalysts |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | High diastereoselectivity, reliable, well-established methods. | Evans Oxazolidinones, Camphorsultam. wikipedia.org |

These catalytic methods represent the forefront of synthetic chemistry, providing efficient and elegant pathways to optically active molecules that would be difficult to obtain through classical resolution techniques.

Lewis Acid Catalysis in Aldehyde Transformations

Lewis acid catalysis plays a pivotal role in the transformation of aldehydes, facilitating a variety of carbon-carbon bond-forming reactions. These catalysts function by activating the aldehyde carbonyl group, rendering it more susceptible to nucleophilic attack. In the context of synthesizing aryl-aldehydes like this compound, Lewis acids are instrumental in promoting reactions that introduce the aromatic moiety.

One of the most prominent examples of Lewis acid-catalyzed reactions is the Friedel-Crafts reaction. wikipedia.orgbyjus.com While classically associated with the alkylation and acylation of aromatic rings, variations of this reaction can be adapted for the synthesis of aldehydes. libretexts.orglibretexts.orgstudymind.co.uk The general mechanism involves the generation of a carbocationic intermediate from an alkyl halide or alkene in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgbyjus.com This electrophile then attacks the aromatic ring, leading to substitution. libretexts.org

For the synthesis of a structure like this compound, a Friedel-Crafts approach could theoretically involve the reaction of an appropriate three-carbon aldehyde precursor bearing a leaving group with toluene in the presence of a Lewis acid. However, direct formylation or related reactions often face challenges such as low yields and the formation of multiple isomers.

A significant challenge in Friedel-Crafts alkylations is the propensity for carbocation rearrangements, which can lead to a mixture of products. libretexts.org For instance, the generation of a primary carbocation can be followed by a hydride or alkyl shift to form a more stable secondary or tertiary carbocation. This necessitates careful selection of substrates and reaction conditions to achieve the desired regioselectivity.

| Catalyst Type | Substrate Class | Reaction Type | Key Features |

| Aluminum Chloride (AlCl₃) | Alkyl Halides, Acyl Halides | Friedel-Crafts Alkylation/Acylation | Strong Lewis acid, widely used, can require stoichiometric amounts in acylation. wikipedia.org |

| Iron(III) Chloride (FeCl₃) | Alkyl Halides | Friedel-Crafts Alkylation | Milder Lewis acid compared to AlCl₃, can offer different selectivity. |

| Zeolites | Alkenes, Alcohols | Friedel-Crafts Alkylation | Solid acid catalysts, reusable, shape-selective, environmentally benign. wikipedia.org |

Borrowing Hydrogen (BH) Processes for Redox-Neutral Synthesis

The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" methodology represents a powerful and atom-economical approach for the synthesis of complex molecules. nih.govnih.gov This strategy involves the temporary removal of hydrogen from a substrate, typically an alcohol, to form a reactive intermediate, which then participates in a subsequent reaction. nih.gov The hydrogen is then returned to the transformed intermediate in the final step, regenerating the catalyst and yielding the final product with water as the primary byproduct. nih.gov

This process is particularly valuable for the formation of C-C and C-N bonds and offers a greener alternative to traditional methods that rely on pre-functionalized substrates and generate stoichiometric waste. nih.gov The BH catalytic cycle typically involves three key steps:

Dehydrogenation: A transition metal catalyst oxidizes an alcohol to an aldehyde or ketone.

Intermediate Reaction: The in situ-generated carbonyl compound undergoes a reaction such as an aldol (B89426) condensation, Michael addition, or reductive amination.

Hydrogenation: The same catalyst, which had stored the "borrowed" hydrogen, then reduces the unsaturated intermediate to the final product.

For the synthesis of this compound analogues, a BH process could be envisioned starting from a suitable alcohol. For example, the α-alkylation of a ketone with an aryl alcohol could be achieved using this methodology. researchgate.net This approach avoids the use of stoichiometric organometallic reagents or alkyl halides, thereby enhancing the sustainability of the synthesis.

| Catalyst System | Substrate Scope | Transformation | Advantages |

| Ruthenium Complexes | Primary Alcohols, Ketones | α-Alkylation | High efficiency, broad substrate scope. |

| Iridium Complexes | Alcohols, Amines | N-Alkylation, C-C Coupling | Versatile, effective for various transformations. |

| Copper(I) Complexes | Aryl Ketones, Aryl Alcohols | α-Alkylation | Utilizes a more earth-abundant metal. researchgate.net |

Named Reactions and Mechanistic Variants in Propanal Synthesis

Several named reactions are fundamental to the synthesis of propanal derivatives. These reactions, with their diverse mechanistic pathways, provide a versatile toolkit for constructing the carbon skeleton of molecules like this compound.

The aldol condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. For the synthesis of propanal derivatives, a crossed-aldol condensation between two different aldehydes can be employed. researchgate.net

For instance, the reaction of propanal with a substituted benzaldehyde in the presence of a base would be a direct route to an α,β-unsaturated aldehyde, which could then be selectively reduced to the desired saturated propanal. A significant challenge in crossed-aldol reactions is controlling the selectivity when both aldehydes can act as both the enolate precursor and the electrophile. To circumvent this, directed aldol reactions using pre-formed enolates or specific catalysts are often employed.

The use of solid base catalysts, such as hydrotalcites, has been shown to be effective for the aldol condensation of propanal, offering high conversion and selectivity under solvent-free conditions. researchgate.netiitm.ac.in

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of synthesizing this compound, a Michael addition could be a key step.

A plausible synthetic route would involve the conjugate addition of an organometallic reagent, such as an organocuprate derived from m-tolyl magnesium bromide, to an α,β-unsaturated aldehyde like crotonaldehyde. This would introduce the m-tolyl group at the β-position. The nucleophiles in Michael additions are typically resonance-stabilized carbanions, such as those derived from β-ketoesters or malonates. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via three main steps: deprotonation to form the nucleophile, conjugate addition to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com

As previously mentioned, the Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. wikipedia.orgbyjus.com To synthesize an aryl-aldehyde like this compound, a precursor molecule containing the propanal moiety and a suitable leaving group could be reacted with toluene in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org

A key consideration in this approach is the potential for polyalkylation, where the initial product is more reactive than the starting material, leading to the addition of multiple alkyl groups. libretexts.org Another challenge is the possibility of carbocation rearrangements, which can lead to isomeric products. libretexts.org Despite these limitations, the Friedel-Crafts reaction remains a powerful tool for the synthesis of aromatic compounds, and with careful control of reaction conditions, it can be a viable strategy for the preparation of aryl-aldehydes. A related reaction, the Friedel-Crafts acylation, which introduces an acyl group, is generally less prone to poly-substitution and rearrangements. wikipedia.orgbyjus.comlibretexts.org

Eco-Compatible and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including fragrance ingredients. The goal is to develop processes that are more environmentally benign, economically viable, and utilize renewable resources.

For the synthesis of propanal derivatives, several strategies can be employed to enhance sustainability. The use of heterogeneous catalysts, such as zeolites in Friedel-Crafts reactions or hydrotalcites in aldol condensations, offers advantages in terms of catalyst recovery and reuse. wikipedia.orgresearchgate.netiitm.ac.in

The "Borrowing Hydrogen" methodology is inherently a green process due to its high atom economy, generating water as the main byproduct. nih.gov This approach avoids the use of hazardous reagents and minimizes waste generation.

Furthermore, the use of renewable feedstocks is a key aspect of sustainable synthesis. For example, research has shown the potential for the catalytic conversion of glycerol, a byproduct of biodiesel production, into valuable propanols. mdpi.com While not a direct synthesis of this compound, this demonstrates the feasibility of producing key chemical building blocks from renewable sources.

Another approach to sustainable synthesis involves the use of biotransformations. For instance, the bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropanal has been demonstrated using whole-cell catalysts. rsc.org Such biocatalytic methods can offer high selectivity and operate under mild conditions, reducing energy consumption and environmental impact.

Green Chemistry Principles in Aldehyde Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aldehydes to minimize environmental impact and enhance sustainability. nih.gov These principles focus on aspects such as atom economy, the use of renewable feedstocks, and the development of catalytic instead of stoichiometric reagents. whiterose.ac.uk

One of the key areas of advancement is the use of chemoenzymatic cascades, which combine chemical and enzymatic steps to produce valuable fragrance and flavor aldehydes from renewable resources like phenylpropenes. researchgate.net This approach offers mild reaction conditions and can overcome challenges associated with traditional in vivo enzymatic methods, such as low yields due to product interconversion.

Catalysis plays a pivotal role in the green synthesis of aldehydes. For instance, the development of novel catalysts for the aerobic oxidation of alcohols provides a more environmentally friendly route compared to traditional methods that use stoichiometric amounts of hazardous oxidants. researchgate.net Similarly, mechanochemical methods, which utilize mechanical energy to drive reactions, offer a greener alternative by reducing or eliminating the need for solvents. nih.gov

To quantify the "greenness" of a chemical process, various metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). whiterose.ac.ukwikipedia.org These metrics provide a framework for comparing the sustainability of different synthetic routes.

Table 1: Comparison of Green Chemistry Metrics for Aldehyde Synthesis

| Metric | Description | Ideal Value | Relevance to Aldehyde Synthesis |

| Atom Economy (AE) | The measure of the proportion of reactant atoms that are incorporated into the final product. | 100% | High atom economy is crucial in reactions like hydroformylation where all reactant atoms can theoretically be incorporated into the aldehyde product. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | 100% | RME provides a more realistic measure of efficiency than yield alone by considering the stoichiometry of the reactants. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | Low (approaching 1) | PMI is a comprehensive metric that highlights the overall waste generated in a process, encouraging the reduction of solvent and reagent use in aldehyde synthesis. |

| E-Factor | The mass ratio of waste to desired product. | 0 | The E-Factor is a simple and effective measure of the waste produced, driving the development of cleaner synthetic routes for aldehydes. |

This table is generated based on established green chemistry principles and metrics. nih.govwhiterose.ac.ukwikipedia.org

Flow Chemistry and Continuous Processing in Propanal Production

Flow chemistry, or continuous processing, has emerged as a transformative technology in the synthesis of fine chemicals, including propanal derivatives used in the fragrance industry. beilstein-journals.orgnih.govnih.gov This approach offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. beilstein-journals.orgresearchgate.netprimescholars.com

The synthesis of aldehydes like this compound can be efficiently achieved through the hydroformylation of the corresponding alkene (e.g., 3-(m-tolyl)propene). mdpi.comchemistryviews.orgacs.org In a continuous flow setup, the alkene, along with synthesis gas (a mixture of carbon monoxide and hydrogen), is continuously passed through a heated reactor containing a catalyst. nih.govrsc.orgnih.gov This method allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and selectivities. nih.gov

The use of microreactors in flow chemistry further enhances these benefits due to their high surface-area-to-volume ratio, enabling superior control over reaction conditions and facilitating reactions that may be difficult or hazardous to conduct in batch. researchgate.netuc.pt For the production of fragrance compounds, which are often volatile liquids, continuous-flow manufacturing is particularly well-suited. beilstein-journals.orgnih.gov

Research into the rhodium-catalyzed hydroformylation of vinyl arenes, which are structurally similar to the precursors of this compound, provides valuable insights into the potential of flow chemistry for this class of compounds. mdpi.comchemistryviews.orgacs.orgnih.govnih.govdicp.ac.cn Studies have demonstrated that by carefully selecting the catalyst and optimizing the reaction parameters in a continuous flow system, high regioselectivity towards the desired branched aldehyde can be achieved. mdpi.comacs.org

Table 2: Research Findings on the Hydroformylation of Vinyl Arenes

| Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Branched/Linear Ratio | Yield (%) | Reference |

| Styrene (B11656) | [Rh(COD)Cl]₂ / P6 | 30 | 20 (CO/H₂) | 20.9:1 | 92 | mdpi.com |

| Vinyl Acetate | [Rh(CO)₂(acac)] / BettiPhos | 60 | 30 (CO/H₂) | >1000 | - | acs.org |

| Vinyl Propionate | [Rh(CO)₂(acac)] / BettiPhos | 60 | 30 (CO/H₂) | 121 | - | acs.org |

| Styrene | [Rh]-CA | - | - | 1:8.4 | - | researchgate.net |

| Styrene-Butadiene Copolymer | [Rh(COD)₂]BF₄ | 40 | 55 (CO/H₂) | - | Complete Conversion | acs.org |

This table presents a compilation of data from various research articles on the hydroformylation of vinyl arenes, providing analogous data for the synthesis of substituted propanals.

Chemical Reactivity and Transformation Pathways of 2 Methyl 3 M Tolyl Propanal

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group in 2-Methyl-3-(m-tolyl)propanal is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions. The presence of a carbonyl group, with its inherent polarity, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Oxidation Reactions to Carboxylic Acids

Aldehydes are readily oxidized to their corresponding carboxylic acids. This transformation is a fundamental reaction in organic chemistry and can be achieved using a range of oxidizing agents. In the case of this compound, oxidation results in the formation of 2-Methyl-3-(m-tolyl)propanoic acid.

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and potassium dichromate (K2Cr2O7). chemguide.co.uklibretexts.orglibretexts.org The reaction generally proceeds with high efficiency. For instance, the oxidation of aldehydes to carboxylic acids using pyridinium (B92312) chlorochromate (PCC) catalyzed by periodic acid (H5IO6) in acetonitrile (B52724) has been shown to be a facile and quantitative method. organic-chemistry.org

Table 1: Examples of Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO4) | Basic, aqueous solution, followed by acidification |

| Jones Reagent (CrO3/H2SO4) | Acetone solvent |

| Potassium Dichromate (K2Cr2O7) | Acidic, aqueous solution, often with heating |

Reduction Reactions to Alcohols

The aldehyde functional group can be easily reduced to a primary alcohol, yielding 2-Methyl-3-(m-tolyl)propan-1-ol. This reduction can be accomplished using various reducing agents, most commonly metal hydrides.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is frequently used for this purpose. It readily reduces aldehydes and ketones to their corresponding alcohols. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, although it is less selective and will also reduce other functional groups such as esters and carboxylic acids. Catalytic hydrogenation, employing hydrogen gas with a metal catalyst like palladium, platinum, or nickel, is another effective method for the reduction of aldehydes. google.com

Table 2: Common Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Typical Solvents |

|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran (THF) |

Nucleophilic Additions and Condensations

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. This leads to a wide array of addition and condensation reactions, which are pivotal for carbon-carbon bond formation. wikipedia.orgchemguide.co.ukmasterorganicchemistry.com

One of the most significant nucleophilic addition reactions is the Grignard reaction . Organomagnesium halides (Grignard reagents) react with the aldehyde to form a secondary alcohol after an acidic workup. For example, the reaction of this compound with methylmagnesium bromide would yield 3-methyl-4-(m-tolyl)butan-2-ol.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. In this reaction, a phosphorus ylide (Wittig reagent) reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide. The geometry of the resulting alkene is dependent on the nature of the ylide used.

Another important nucleophilic addition is the formation of cyanohydrins through the reaction with hydrogen cyanide (or a cyanide salt in the presence of acid). The resulting 2-hydroxy-3-methyl-4-(m-tolyl)butanenitrile is a versatile intermediate that can be further transformed, for instance, by hydrolysis to an α-hydroxy acid.

Reactions Involving the Aromatic Ring

The m-tolyl group of this compound can also undergo various chemical transformations, primarily through electrophilic aromatic substitution and functionalization of the benzylic position.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of the m-tolyl group is susceptible to electrophilic attack, leading to the substitution of a hydrogen atom on the ring with an electrophile. wikipedia.org The existing methyl and 2-methylpropyl substituents on the benzene (B151609) ring influence the regioselectivity of these reactions. Both the methyl group and the alkyl side chain are activating groups and ortho-, para-directors. msu.edulibretexts.orglibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. uomustansiriyah.edu.iq

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. uomustansiriyah.edu.iq

The directing effects of the two alkyl substituents will guide the position of the incoming electrophile. For this compound, the primary positions for substitution would be ortho and para to the methyl group, and to a lesser extent, ortho to the 2-methylpropyl group, taking steric hindrance into account.

Functionalization of the m-Tolyl Moiety

The benzylic position of the m-tolyl group (the carbon atom of the methyl group attached to the aromatic ring) is particularly reactive and can be functionalized through various reactions.

Benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This selectively introduces a halogen atom at the benzylic position. libretexts.org The resulting benzylic halide is a valuable intermediate for further substitution reactions.

Benzylic oxidation can convert the methyl group on the aromatic ring into a carboxylic acid group. chemistry.coachchemistrysteps.com Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can achieve this transformation, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgchemistrysteps.com

Chiral Transformations and Stereochemical Control

The presence of a chiral center at the α-carbon (C2) of this compound introduces stereochemical considerations into its reactions. The spatial arrangement of the methyl group at this center influences the approach of reagents to the prochiral aldehyde carbonyl, enabling the control and synthesis of specific stereoisomers.

Reactions involving the aldehyde group of this compound can proceed with significant levels of diastereoselectivity and enantioselectivity, particularly in nucleophilic addition reactions. The existing stereocenter directs the incoming nucleophile to one of the two faces of the carbonyl group, resulting in the preferential formation of one diastereomer over the other. This stereochemical outcome can often be predicted by established models of asymmetric induction.

The control of stereochemistry is crucial in organic synthesis, as the biological activity and physical properties of molecules are often dependent on their specific three-dimensional structure. oxfordsciencetrove.com In diastereoselective reactions, a chiral center within the molecule dictates the stereochemical course of the reaction, leading to the formation of diastereomers in unequal amounts. researchgate.net Enantioselective reactions, on the other hand, involve the use of external chiral agents, such as catalysts or reagents, to create a new stereocenter with a preference for one enantiomer. nih.gov

For this compound, the addition of a nucleophile (e.g., an organometallic reagent) to the carbonyl group can yield two diastereomeric alcohols. The stereochemical course of such reactions is influenced by the steric and electronic properties of the substituents around the chiral center. Highly diastereoselective or enantioselective reactions are valuable for producing compounds with defined stereochemistry, which is essential in fields like medicinal chemistry and materials science. oxfordsciencetrove.comnih.gov

Accessing enantioenriched derivatives of this compound is a key objective for applications requiring stereochemically pure compounds. This can be achieved either by starting with an enantiomerically pure precursor or by employing asymmetric synthesis strategies. Asymmetric catalysis, using chiral ligands complexed to a metal center, is a powerful tool for achieving high enantioselectivity in reactions involving aldehydes. nih.gov

For instance, asymmetric hydrogenation or hydrosilylation of an appropriate α,β-unsaturated precursor could yield enantioenriched this compound. Alternatively, kinetic resolution of the racemic aldehyde, where one enantiomer reacts faster than the other with a chiral reagent, can be used to separate the enantiomers. The development of such methods allows for the synthesis of specific stereoisomers, which can then be used as building blocks for more complex chiral molecules. nih.gov

Derivatization Strategies

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for its conversion into various other functional groups and molecular architectures.

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Methyl-3-(m-tolyl)propanoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid side reactions.

Once the carboxylic acid is obtained, it can be converted into a variety of esters through esterification reactions. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an alcohol to form the ester. Direct conversion of the aldehyde to a methyl ester can also be achieved under specific catalytic conditions. organic-chemistry.orgnih.gov

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.com These reactions typically occur under mildly acidic conditions, which catalyze the dehydration of an intermediate hemiaminal. researchgate.netnih.gov

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine. This reaction is reversible and is fundamental in both synthetic organic chemistry and biochemistry. masterorganicchemistry.comresearchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) forms an oxime. nih.govkhanacademy.org Oximes are crystalline solids and are often used for the purification and characterization of aldehydes.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. researchgate.netkhanacademy.org Hydrazones are also often crystalline and serve as useful derivatives. The Wolff-Kishner reduction, which uses a hydrazone intermediate, is a classic method for deoxygenating aldehydes to alkanes. masterorganicchemistry.com

The general mechanism for these formations involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by a proton transfer to form a hemiaminal (or carbinolamine) intermediate. nih.gov Subsequent acid-catalyzed elimination of a water molecule results in the formation of the C=N double bond. masterorganicchemistry.comnih.gov

This compound can serve as a precursor for the synthesis of fused ring systems through various cyclization strategies. These reactions can be either intramolecular or intermolecular.

Intramolecular Cyclization: If a suitable nucleophilic group is introduced onto the tolyl ring, an intramolecular reaction with the aldehyde can lead to the formation of a new ring fused to the aromatic system. For example, a Friedel-Crafts-type reaction could be initiated under acidic conditions, where the aldehyde (or a derivative) acts as the electrophile, attacking the aromatic ring to form a six-membered ring, leading to a dihydronaphthalene derivative.

Intermolecular Cyclization: The aldehyde can react with other molecules in a sequence that results in a fused ring system. For example, in a tandem Prins-type cyclization, an aldehyde can react with a homoallylic alcohol to construct polycyclic ether frameworks. scispace.com Other examples include reactions like the Pictet-Spengler synthesis, where an aldehyde condenses with a β-arylethylamine to form a tetrahydroisoquinoline ring system, a core structure in many alkaloids. While this would require a partner molecule, it demonstrates the utility of the aldehyde functionality in building complex, fused architectures.

These cyclization reactions are powerful methods for rapidly increasing molecular complexity and are central to the synthesis of many natural products and pharmaceuticals. scispace.com

Reaction Mechanism Elucidation and Computational Chemistry

Kinetic and Mechanistic Studies

Kinetic and mechanistic investigations provide fundamental insights into the reaction pathways, identifying key molecular species and the factors that govern the reaction rate.

Identification of Key Intermediates

The identification of transient species is paramount to understanding the stepwise progression of a reaction. In the context of the synthesis of 2-Methyl-3-(m-tolyl)propanal, the key intermediates differ depending on the synthetic route.

Hydroformylation of 3-Methylstyrene (B89682): The rhodium-catalyzed hydroformylation of alkenes proceeds through a well-established catalytic cycle. For 3-methylstyrene, the key intermediates are organometallic rhodium complexes. Following the initial coordination of the alkene and carbon monoxide to the rhodium hydride catalyst, a crucial intermediate is the acyl-rhodium complex . Specifically, two isomeric acyl intermediates can be formed: (±)-PhCH(CH3)CORh(CO)4 and PhCH2CH2CORh(CO)4 for the analogous reaction with styrene (B11656) acs.org. For 3-methylstyrene, these would be the corresponding tolyl-substituted acyl-rhodium species. The branched acyl intermediate is typically the major isomer observed in solution acs.org.

Crossed-Aldol Condensation of m-Tolualdehyde and Propanal: In the base-catalyzed crossed-aldol condensation, the reaction is initiated by the formation of a resonance-stabilized enolate from propanal by the abstraction of an α-hydrogen adichemistry.com. This enolate then acts as a nucleophile, attacking the carbonyl carbon of m-tolualdehyde to form a β-hydroxy aldehyde (an aldol (B89426) addition product) acs.orgresearchgate.net. This aldol adduct is a key intermediate that can sometimes be isolated but often undergoes subsequent dehydration.

Rate-Determining Steps and Catalytic Cycles

Crossed-Aldol Condensation of m-Tolualdehyde and Propanal: For the base-catalyzed aldol reaction, the initial abstraction of the α-hydrogen to form the enolate is often the slow, rate-determining step adichemistry.com. However, in some cases, such as the condensation of acetone, the loss of the hydroxide (B78521) leaving group during the dehydration of the aldol adduct has been identified as the rate-determining step masterorganicchemistry.com. Under acidic conditions, the rate-limiting step is typically the addition of the enol to the protonated aldehyde masterorganicchemistry.com.

Competition Between Reaction Pathways

In many chemical transformations, multiple reaction pathways can compete, leading to a mixture of products.

Hydroformylation of 3-Methylstyrene: The primary competition in the hydroformylation of vinyl arenes like 3-methylstyrene is between the formation of the branched aldehyde (this compound) and the linear aldehyde (3-(m-tolyl)propanal). For unmodified rhodium catalysts, the branched aldehyde is the predominant product under most conditions acs.org. Besides hydroformylation, side reactions such as hydrogenation of the alkene to form an alkane and isomerization of the double bond can also occur, although these are generally minimized with modern rhodium-phosphine catalysts acs.org.

Crossed-Aldol Condensation of m-Tolualdehyde and Propanal: A significant challenge in crossed-aldol reactions is the potential for self-condensation of the enolizable aldehyde (propanal in this case) chemistrysteps.com. This leads to a mixture of four possible products, making the reaction synthetically less efficient chemistrysteps.com. To achieve a successful crossed-aldol condensation with a high yield of the desired product, strategies such as using a non-enolizable aldehyde (like m-tolualdehyde) and slowly adding the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base are employed adichemistry.com.

Spectroscopic Characterization of Reaction Intermediates

Spectroscopic techniques are indispensable for the direct observation and characterization of transient intermediates, providing concrete evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for elucidating reaction mechanisms by providing detailed structural information about reactants, products, and intermediates in solution.

In the context of hydroformylation, in situ high-pressure NMR studies have been instrumental in identifying key catalytic species. For rhodium-catalyzed systems, hydrido-rhodium and acyl-rhodium complexes have been directly observed rsc.orgpku.edu.cn. The chemical shifts and coupling constants in both ¹H and ³¹P NMR spectra provide valuable information about the structure and bonding within these intermediates rsc.orgbris.ac.uk.

For aldol condensations, ¹H NMR is routinely used to distinguish between the aldol addition product (a β-hydroxy aldehyde) and the final condensation product (an α,β-unsaturated aldehyde). The presence of a hydroxyl proton and a proton on the carbon bearing the hydroxyl group are characteristic of the aldol adduct, while vinylic protons are indicative of the condensation product researchgate.netazom.commagritek.com. In some cases, proline-catalyzed aldol reactions have been studied using in situ NMR to observe reaction profiles and intermediates, revealing that aldol addition and condensation can be competing, rather than consecutive, pathways acs.org.

| Plausible Intermediate | Synthetic Route | Key ¹H NMR Signals (Predicted) |

| m-tolyl-acyl-rhodium complex | Hydroformylation | Signals in the upfield region for the rhodium-hydride precursor; deshielded protons adjacent to the acyl group. |

| 3-hydroxy-2-methyl-3-(m-tolyl)propanal | Aldol Condensation | Aldehydic proton (CHO), methine proton (CH-OH), hydroxyl proton (OH), aromatic protons, and methyl protons. |

| Enolate of Propanal | Aldol Condensation | Vinylic proton signals, although direct observation can be challenging due to low concentration and high reactivity. |

Mass Spectrometry (MS) in Pathway Elucidation

Mass spectrometry is a highly sensitive technique used to identify and quantify reaction components, including transient intermediates, by measuring their mass-to-charge ratio.

In the study of reaction mechanisms, MS can be used to detect the presence of proposed intermediates, even at very low concentrations. For instance, in aldol condensation reactions, electrospray ionization mass spectrometry (ESI-MS) can be coupled with high-performance liquid chromatography (HPLC) to separate and identify the various products and intermediates in the reaction mixture researchgate.net. This allows for the confirmation of the molecular weights of species such as the aldol adduct and the final enone product. While direct observation of highly reactive intermediates like enolates by MS is challenging, the detection of their subsequent products provides strong evidence for their formation.

| Plausible Intermediate/Product | Synthetic Route | Expected Molecular Ion Peak (m/z) |

| This compound | Both | 162.23 (for [M]+) |

| 3-hydroxy-2-methyl-3-(m-tolyl)propanal | Aldol Condensation | 180.25 (for [M]+) |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. By simulating molecular structures and their interactions, researchers can predict reaction outcomes, understand mechanisms, and calculate thermodynamic and kinetic parameters. For a molecule such as this compound, these computational approaches provide a window into its electronic structure, conformational preferences, and reactivity. The following sections detail the specific theoretical methods used to investigate its chemical behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is widely employed due to its favorable balance between computational cost and accuracy. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. arxiv.org

For this compound, DFT is first applied to perform geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the most stable three-dimensional arrangement, which corresponds to the minimum energy on the potential energy surface. stackexchange.com Algorithms such as quasi-Newton methods are used iteratively to adjust atomic coordinates until the forces on the atoms are negligible and the structure represents a stable equilibrium state. stackexchange.com This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Once the stable structures of reactants, products, and intermediates are found, DFT is used to calculate their single-point energies. By mapping these energies along a reaction coordinate—a parameter that represents the progress of the reaction—a reaction energy profile can be constructed. This profile visualizes the energy changes that occur as reactants are converted into products, revealing the energies of intermediates and the heights of energy barriers associated with transition states.

Illustrative Data: Optimized Geometry of this compound

The following table presents hypothetical optimized geometric parameters for this compound, as would be calculated using a DFT method (e.g., B3LYP functional with a 6-31G(d) basis set). This data is for illustrative purposes only.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.21 | |

| C-C (aldehyde) | 1.51 | |

| C-C (backbone) | 1.54 | |

| C-H (aldehyde) | 1.10 | |

| **Bond Angles (°) ** | ||

| O=C-C | 124.5 | |

| O=C-H | 121.0 | |

| C-C-C (backbone) | 112.0 | |

| Dihedral Angles (°) | ||

| H-C-C=O | 180.0 |

Transition State Analysis and Reaction Barrier Determination

A central goal in studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. fiveable.me The structure of this fleeting state determines the kinetic feasibility of a reaction. Computational methods are essential for locating and analyzing transition states, as they are typically too short-lived to be observed experimentally. mit.edu

The process begins by generating an initial guess for the transition state structure, which is then refined using specialized optimization algorithms. acs.org These algorithms search for a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. fiveable.me A key validation step is a vibrational frequency analysis; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate from reactants to products.

The energy difference between the reactants and the transition state is the activation energy (Ea) or reaction barrier. This value is critical for determining the reaction rate constant, often through the Eyring equation from Transition State Theory. fiveable.me A lower activation energy implies a faster reaction rate. For this compound, this analysis could be applied to reactions such as its oxidation to a carboxylic acid or its reduction to an alcohol.

Illustrative Data: Reaction Barriers for Hypothetical Reactions

The following table provides hypothetical activation energies for plausible reactions involving this compound, as would be determined from DFT calculations. This data is for illustrative purposes only.

| Reaction | Reactants | Products | Calculated Activation Energy (kcal/mol) |

| Oxidation | This compound + [O] | 2-Methyl-3-(m-tolyl)propanoic acid | 15.2 |

| Nucleophilic Addition | This compound + CN⁻ | Cyanohydrin intermediate | 8.5 |

| Reduction | This compound + [H] | 2-Methyl-3-(m-tolyl)propan-1-ol | 12.8 |

Molecular Dynamics Simulations of Reaction Processes

While DFT calculations are excellent for studying static structures and energy profiles, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, where the forces between atoms are calculated using a force field.

For a reaction involving this compound, an MD simulation would typically be set up by placing the molecule(s) in a simulation box, often filled with a solvent like water to mimic realistic conditions. The system is then allowed to evolve over time, with atomic positions and velocities updated at each time step (usually on the order of femtoseconds).

MD simulations can be used to explore the conformational landscape of the molecule, showing how different parts of the molecule rotate and flex at a given temperature. In the context of a reaction, MD can reveal the role of solvent molecules in stabilizing reactants or transition states, provide information on diffusion and collision rates, and help sample the reaction pathway. nih.govnih.gov Although classical MD with standard force fields cannot model bond breaking and forming, it can be combined with quantum mechanical methods (QM/MM) to simulate reactive events in complex environments.

Illustrative Data: Typical MD Simulation Parameters

The table below outlines typical parameters for setting up a classical molecular dynamics simulation of this compound in a solvent. This data is for illustrative purposes only.

| Parameter | Description | Typical Value |

| Force Field | Defines the potential energy function for atomic interactions. | CHARMM, AMBER, or OPLS |

| Solvent Model | Represents the solvent molecules. | TIP3P or SPC/E for water |

| Simulation Box | The periodic boundary conditions for the system. | Cubic, ~50 Å side length |

| Temperature | The temperature of the system, maintained by a thermostat. | 298 K (25 °C) |

| Pressure | The pressure of the system, maintained by a barostat. | 1 atm |

| Time Step | The interval between successive force calculations. | 1-2 fs |

| Simulation Length | The total duration of the simulation. | 10-100 ns |

Quantum Chemical Calculations of Electron Density and Reactivity

Quantum chemical calculations, particularly DFT, provide detailed information about the distribution of electrons within a molecule. mdpi.com This electronic information is fundamental to understanding and predicting the molecule's reactivity. Several key properties derived from these calculations are used as reactivity descriptors.

The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a highly negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon.

Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The HOMO is where the molecule acts as an electron donor (nucleophile), while the LUMO is where it acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Atomic Charges , such as those calculated using Mulliken population analysis, assign partial charges to each atom. These charges help identify electrophilic and nucleophilic sites. The carbonyl carbon in this compound would carry a significant positive charge, confirming its electrophilicity.

Illustrative Data: Calculated Electronic Properties

This table presents hypothetical electronic properties for this compound derived from quantum chemical calculations. This data is for illustrative purposes only.

| Property | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | 5.7 eV |

| Mulliken Charge (C=O) | Partial charge on the carbonyl carbon atom. | +0.45 e |

| Mulliken Charge (C=O) | Partial charge on the carbonyl oxygen atom. | -0.50 e |

| Dipole Moment | Measure of the overall polarity of the molecule. | 2.8 Debye |

Advanced Research Topics and Future Directions

Development of Novel Synthetic Strategies for Isomeric and Analogous Structures

The synthesis of isomers and analogs of 2-Methyl-3-(m-tolyl)propanal is crucial for exploring structure-activity relationships, particularly in the fragrance and pharmaceutical industries. Current research is focused on developing more efficient and selective synthetic routes. One promising approach is the use of chemo-enzymatic one-pot cascades, which combine the selectivity of enzymatic catalysis with the versatility of chemical reactions. rsc.org These methods often utilize renewable starting materials, aligning with the principles of green chemistry. rsc.org

For instance, novel cascade reactions are being explored for the synthesis of valuable aromatic aldehydes from natural phenylpropenes. rsc.org This approach could be adapted for the synthesis of this compound analogs by carefully selecting the appropriate enzymes and catalysts.

Another area of development is the use of transition-metal-catalyzed reactions to create complex molecular architectures. For example, palladium-catalyzed reactions are being investigated for the synthesis of various aryl-substituted compounds. nih.gov The homologation of aryl ketones to long-chain aldehydes via C-C bond cleavage presents a potential pathway to synthesize analogs of this compound with varied chain lengths. nih.gov

Below is a table illustrating a hypothetical comparison of synthetic strategies for a this compound analog.

| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |

| Traditional Grignard Synthesis | Multi-step, requires protection/deprotection | Well-established, versatile | Generates significant waste, lower atom economy |

| Chemo-enzymatic Cascade | One-pot, biocatalytic steps | High selectivity, milder conditions, renewable feedstocks | Enzyme stability and availability, substrate scope limitations |

| Transition-Metal Catalysis | Catalytic, C-C bond forming reactions | High efficiency, broad substrate scope | Catalyst cost and toxicity, optimization of reaction conditions |

Exploration of Cascade and Multicomponent Reactions Involving Propanal Derivatives

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient synthesis of complex molecules from simple precursors in a single operation. baranlab.org These reactions are characterized by their high atom and step economy, making them highly desirable for industrial applications. baranlab.org The development of cascade reactions involving propanal derivatives is an active area of research, with the potential to streamline the synthesis of compounds like this compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are particularly attractive. nih.gov The exploration of MCRs for the synthesis of aryl-substituted propanals could lead to novel and efficient routes to this compound and its derivatives.

A hypothetical cascade reaction for the synthesis of a this compound derivative is outlined below:

| Reaction Step | Transformation | Catalyst/Reagent | Intermediate/Product |

| Step 1: Michael Addition | Formation of a C-C bond | Organocatalyst | Substituted propanal intermediate |

| Step 2: Aldol (B89426) Condensation | Intramolecular cyclization | Acid/Base catalyst | Cyclic hemiacetal |

| Step 3: Dehydration | Formation of a double bond | Dehydrating agent | Final unsaturated aldehyde product |

Integration of Artificial Intelligence and Machine Learning in Reaction Optimization

The table below illustrates how machine learning could be used to optimize the synthesis of this compound.

| Parameter | Range Explored | Optimal Value (Predicted by ML) | Predicted Yield (%) |

| Temperature (°C) | 80 - 120 | 105 | 92 |

| Catalyst Loading (mol%) | 0.5 - 2.0 | 1.2 | 92 |

| Reaction Time (h) | 4 - 12 | 8 | 92 |

| Solvent | Toluene, Dioxane, THF | Dioxane | 92 |

Sustainable Chemical Production of Aryl-Substituted Aldehydes

The development of sustainable and environmentally benign methods for the production of aryl-substituted aldehydes is a key focus of green chemistry. yedarnd.com This involves the use of renewable feedstocks, energy-efficient processes, and the minimization of waste. One approach is the catalytic oxidation of benzylic alcohols using green oxidants like nitrogen dioxide, which can be transformed into nitric acid, thereby eliminating waste. nih.gov

Another strategy involves the aerobic oxidative cleavage of carbon-carbon double bonds in alkenes using polyoxometalate (POM) catalysts. yedarnd.comresearchgate.net This method can be applied to renewable resources such as unsaturated fatty acids to produce aldehydes and ketones. yedarnd.com Mechanochemistry, which uses mechanical force to induce chemical reactions, also presents a green alternative for allylation of aldehydes, often using water as a solvent and minimizing the use of hazardous reagents. nih.gov

The development of chemo-enzymatic cascades using renewable phenylpropenes as starting materials is another promising avenue for the sustainable production of aromatic aldehydes. rsc.org These processes operate under mild conditions and can lead to high yields of the desired products. rsc.org

Studies on the Stereochemistry of this compound and its Derivatives

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. The stereochemistry of this compound and its derivatives is of significant interest, as different enantiomers can exhibit distinct biological activities and sensory properties. The development of stereoselective synthetic methods to produce enantiomerically pure forms of this aldehyde is a key research objective.

The alpha halogenation of aldehydes and ketones proceeds through an enol intermediate, which can lead to a racemic mixture of products if a new chiral center is formed. libretexts.org Understanding such mechanisms is crucial for controlling the stereochemical outcome of reactions involving this compound. Deuterium exchange studies can also provide insights into the reactivity of the α-hydrogens and the potential for racemization. libretexts.org

Future research will likely focus on the application of asymmetric catalysis and chiral auxiliaries to control the stereochemistry during the synthesis of this compound and its derivatives, enabling the preparation of single enantiomers for further study and application.

Comprehensive Mechanistic Understanding of Complex Aldehyde Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for developing new synthetic methods and controlling reaction outcomes. Research in this area focuses on elucidating the intricate pathways of reactions such as decarbonylation, arylation, and cascade reactions.

For example, the decarbonylation of aromatic aldehydes can be achieved using transition metal catalysts, and understanding the mechanism, which may involve oxidative addition and reductive elimination steps, is key to optimizing this transformation. bohrium.com Similarly, the formal β-C-H arylation of aldehydes can be achieved through a combination of nickel and photoredox catalysis, proceeding through a single electron transfer and a Ni-mediated coupling cascade. nih.gov

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to map out the energy landscapes of reaction pathways. This detailed understanding allows for the rational design of catalysts and reaction conditions to achieve desired selectivity and efficiency in the synthesis and transformation of this compound and other complex aldehydes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-3-(m-tolyl)propanal, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via aldol condensation between m-tolualdehyde and propanal derivatives under basic catalysis (e.g., NaOH or KOH). Microwave-assisted synthesis (as demonstrated for similar propanal derivatives) may enhance yield and reduce reaction time by optimizing temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) . Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How can researchers determine the physical and spectroscopic properties of this compound?

- Methodological Answer : Key properties (e.g., melting point, boiling point) are determined using differential scanning calorimetry (DSC) and gas chromatography (GC). Spectroscopic characterization employs:

- NMR (¹H and ¹³C) to confirm substituent positions on the aromatic ring and aldehyde group.

- FT-IR to identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H bonds.

- Mass spectrometry (MS) for molecular ion validation. Reference databases like the NIST Chemistry WebBook provide comparative spectral data .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate crystalline products.

- Distillation : Fractional distillation under reduced pressure (if volatile).

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation (>97% purity, as per analytical standards in ) .

Advanced Research Questions

Q. How can surface adsorption and reactivity of this compound be studied in environmental interfaces?

- Methodological Answer : Use microspectroscopic imaging (e.g., Raman or AFM-IR) to analyze adsorption on indoor surfaces (e.g., glass, polymers). Kinetic studies under controlled humidity and temperature quantify reactivity with oxidants (e.g., ozone). Computational modeling (DFT) predicts binding energies and degradation pathways .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity profiles?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR, IR, and MS data with computational predictions (e.g., Gaussian software for vibrational modes).

- Isotopic labeling : Introduce deuterium at the aldehyde group to track reaction intermediates.

- Controlled kinetic studies : Vary temperature/pH to identify competing reaction mechanisms (e.g., aldol vs. Cannizzaro reactions) .

Q. How does this compound interact with biomolecules, and what experimental models are suitable for studying these interactions?

- Methodological Answer :

- Molecular docking : Simulate binding affinity with proteins (e.g., cytochrome P450) using AutoDock Vina.

- In vitro assays : Measure cytotoxicity in human cell lines (e.g., HepG2) via MTT assays.

- Metabolite profiling : Use LC-MS/MS to identify oxidation or conjugation products in hepatic microsomes .

Q. What computational approaches predict the environmental fate or degradation pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.